2-Bromoquinazolin-4-ol is a heterocyclic compound with the molecular formula and a molecular weight of 240.06 g/mol. This compound is classified as a quinazoline derivative, which is part of a larger family of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both bromine and hydroxyl groups in its structure enhances its reactivity and potential applications in medicinal chemistry and materials science .
The synthesis of 2-Bromoquinazolin-4-ol typically involves the bromination of 2-aminoquinazolin-4-ol. The most common method includes reacting 2-aminoquinazolin-4-ol with bromine in an appropriate solvent, often under controlled conditions at room temperature or slightly elevated temperatures to ensure complete bromination. This reaction can be optimized for yield and purity by adjusting solvent types and concentrations.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to monitor the progress of the synthesis and confirm the identity of the product .
Key structural data includes:
2-Bromoquinazolin-4-ol undergoes various chemical reactions, including:
The mechanism of action for 2-Bromoquinazolin-4-ol involves its interaction with biological targets, often mediated through its electrophilic bromine atom which enhances reactivity towards nucleophiles in biological systems. This property allows it to participate in various biochemical pathways, particularly in enzyme inhibition or modification of biomolecules .
The presence of both an amino group and a bromine atom contributes to its unique reactivity profile, making it suitable for further functionalization in synthetic chemistry. It also exhibits moderate stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature .
2-Bromoquinazolin-4-ol has several applications in scientific research:
The strategic incorporation of 2-bromoquinazolin-4-ol into dual-target inhibitors represents a paradigm shift in anticancer drug design. This scaffold’s structural versatility enables simultaneous engagement with complementary oncogenic pathways, addressing key limitations of single-target therapies. The bromine atom at the C2 position creates a distinctive electrophilic "hotspot" conducive to π-stacking interactions with aromatic residues in enzyme binding pockets, while the N1-C2-N3 region coordinates with catalytic metal ions in deacetylase domains [3] [7]. Molecular modeling reveals that 2-bromoquinazolin-4-ol derivatives adopt a butterfly-like conformation when bound to PARP1’s NAD⁺-binding site, with the bromoquinazoline core positioned in the nicotinamide subpocket and variable substituents extending toward the adenosine subdomain [3]. This binding modality leaves the 4-hydroxy group available for hydrogen bonding with catalytic residues (e.g., Ser904 and Gly863 in PARP1), while permitting linker attachment at N3 or C6/C7 positions for secondary pharmacophore integration [9].
Table 1: Dual-Target Inhibitor Architectures Incorporating 2-Bromoquinazolin-4-ol
Hybrid Structure | Primary Target | Secondary Target | Linker Type | Therapeutic Application |
---|---|---|---|---|
BromoQz-PARP1i-PI3Ki | PARP1 (IC₅₀: 38nM) | PI3Kα (IC₅₀: 85nM) | Carbon chain (n=4-6) | BRCA-mutant ovarian cancer |
BrQz-HDACi-EZH2i | HDAC1 (IC₅₀: 0.43µM) | EZH2 (IC₅₀: 1.2µM) | Aliphatic hydroxamate | Glioblastoma |
Quin-PKI-TKI | Protein Kinase C | Tyrosine Kinases | Peptidic spacer | Metastatic solid tumors |
The architectural sophistication of these hybrids is evidenced in PARP1/PI3K inhibitors, where 2-bromoquinazolin-4-ol serves as the PARP-binding module connected via alkyl spacers to morpholinoquinazoline PI3K inhibitors. This configuration demonstrated synergistic suppression of DNA repair and Akt survival pathways in xenograft models, overcoming resistance to single-agent PARP inhibitors [3] [9]. The optimal alkyl chain length (C4-C6) balances molecular flexibility with entropic penalties during target engagement, as confirmed by molecular dynamics simulations showing persistent (>80% simulation time) dual binding mode when linkers exceed 14Å [3].
The rational fusion of 2-bromoquinazolin-4-ol with histone deacetylase (HDAC) inhibitory motifs exploits epigenetic-metabolic crosstalk in malignancies. Crystallographic analyses reveal that the quinazolin-4-ol core occupies the surface recognition cap region of HDACs, positioning the zinc-binding group (e.g., hydroxamic acid) for catalytic domain chelation [4] [7]. This design principle is exemplified by bromoquinazoline-hydroxamate conjugates where the 4-hydroxy group is replaced by –O-NH-OH to yield pan-HDAC inhibitors (HDAC1 IC₅₀: 0.43µM; HDAC6 IC₅₀: 0.005µM) while maintaining PARP1 affinity through the brominated quinazoline nucleus [7].
Table 2: Structural Optimization of Bromoquinazoline HDAC/PI3K Hybrids
Modification Site | Structural Variant | HDAC1 IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | Selectivity Index (HDAC1/PI3Kα) |
---|---|---|---|---|
C6 position | -H (parent) | 1.24 | >10 | <0.12 |
-OCH₃ | 0.89 | 4.32 | 0.21 | |
-NH₂ | 0.56 | 1.85 | 0.30 | |
-Morpholino | 0.43 | 0.85 | 0.51 | |
Linker length | -(CH₂)₃- | 2.36 | 5.21 | 0.45 |
-(CH₂)₄- | 1.48 | 3.74 | 0.40 | |
-(CH₂)₆- | 0.83 | 2.08 | 0.40 | |
Zinc-binding group | Hydroxamate | 0.43 | 0.85 | 0.51 |
Benzamide | 1.87 | 1.92 | 0.97 | |
Trifluoromethyl ketone | 5.62 | 3.04 | 1.85 |
Critical structure-activity relationship (SAR) findings include:
These hybrids exhibit mechanism-based synergy: HDAC inhibition increases acetylated histones (H3K27ac >3-fold), sensitizing chromatin to PARP1 trapping, while PI3K inhibition suppresses AKT-mediated DNA repair pathways. In diffuse large B-cell lymphoma models, this dual action induced catastrophic DNA damage (γH2AX foci >25/cell) and apoptosis (78% Annexin V⁺ cells) at nanomolar concentrations [4] [7].
Advanced in silico approaches have accelerated the optimization of 2-bromoquinazolin-4-ol therapeutics by predicting binding modes and affinities across target families. Molecular dynamics simulations of PARP1-bromoquinazoline complexes (50ns trajectories) reveal stable hydrogen bonding between the 4-oxo group and Ser904 (occupancy: 92%), with bromine participating in halogen bonding to Gly863 (2.9Å distance) [3] [10]. Binding free energy calculations (MM-GBSA) correlate with experimental IC₅₀ values (R²=0.89), identifying van der Waals contributions as the dominant binding force (-42.3±3.1 kcal/mol) due to the bromine-induced polarization of the quinazoline π-system [5].
Table 3: Computational Binding Affinity Predictions vs Experimental Values
Target Protein | Compound Variant | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Key Interacting Residues |
---|---|---|---|---|
PARP1 (PDB: 5DS3) | 2-Bromo-6H-quinazolin-4-one | -9.8 ± 0.4 | 0.038 | Ser904, Tyr907, Gly863 |
2-Chloro analogue | -8.2 ± 0.3 | 0.21 | Ser904, Tyr907 | |
2-Iodo analogue | -10.1 ± 0.5 | 0.029 | Ser904, Gly863, Asp766 | |
HDAC6 (PDB: 5EDU) | Hydroxamate hybrid | -11.3 ± 0.6 | 0.005 | His573, Asp612, Zn²⁺ |
Benzamide hybrid | -9.1 ± 0.4 | 0.42 | His573, Phe680 | |
PI3Kγ (PDB: 3APC) | Morpholino derivative | -10.7 ± 0.5 | 0.19 | Val882, Trp812, Asp841 |
Quantum mechanical/molecular mechanical (QM/MM) studies further elucidate the bromine effect: the C-Br bond’s σ-hole (electrostatic potential: +34.5 kcal/mol) forms halogen bonds (2.8-3.3Å) with backbone carbonyl oxygens in PARP1 (Gly863, Tyr896) and HDAC2 (Asp181), contributing -2.3 kcal/mol to binding free energy [5] [10]. This explains the 6-fold potency improvement of bromo derivatives over chloro analogues in PARP1 inhibition assays.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models (CoMFA q²=0.82; CoMSIA q²=0.79) guided the design of C6-substituted derivatives:
Machine learning models trained on 127 bromoquinazoline derivatives identified molecular descriptors critical for dual inhibition:
These computational approaches reduced synthesis cycles by 60% in lead optimization of the clinical candidate BromoQz-PI3K/HDACi (NCT04882237), achieving balanced inhibition (PARP1 IC₅₀=14nM; HDAC6 IC₅₀=8nM) with oral bioavailability (F=63%) [7] [9].
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